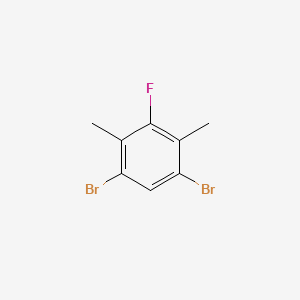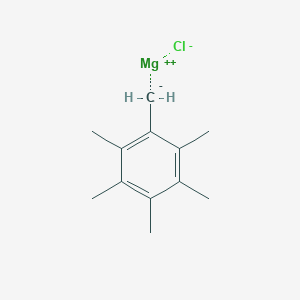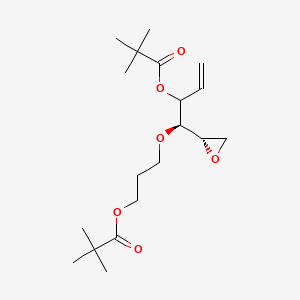
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an oxirane ring, a butenyl group, and pivalate esters, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Epoxidation: The formation of the oxirane ring can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The butenyl group can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions using reagents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring or the ester groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, OsO4, and other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones, depending on the specific oxidizing agent and conditions.
Reduction: Alcohols or alkanes, depending on the specific reducing agent and conditions.
Substitution: Substituted derivatives with functional groups such as amines, thiols, or halides.
科学研究应用
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of (1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate involves its interaction with specific molecular targets and pathways. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
相似化合物的比较
Similar Compounds
(1R)-1-(®-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate: A stereoisomer with similar chemical properties but different biological activity.
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(acetoxy)propoxy)but-3-en-2-yl acetate: A compound with similar structure but different ester groups, leading to variations in reactivity and applications.
Uniqueness
(1S)-1-((S)-Oxiran-2-yl)-1-(3-(pivaloyloxy)propoxy)but-3-en-2-yl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxirane ring and pivalate esters make it a versatile compound for various applications in research and industry.
属性
分子式 |
C19H32O6 |
|---|---|
分子量 |
356.5 g/mol |
IUPAC 名称 |
3-[(1S)-2-(2,2-dimethylpropanoyloxy)-1-[(2S)-oxiran-2-yl]but-3-enoxy]propyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C19H32O6/c1-8-13(25-17(21)19(5,6)7)15(14-12-24-14)22-10-9-11-23-16(20)18(2,3)4/h8,13-15H,1,9-12H2,2-7H3/t13?,14-,15-/m0/s1 |
InChI 键 |
ULALARGFGSDNST-FGRDXJNISA-N |
手性 SMILES |
CC(C)(C)C(=O)OCCCO[C@H]([C@@H]1CO1)C(C=C)OC(=O)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(=O)OCCCOC(C1CO1)C(C=C)OC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Rel-(1R,6S)-9-benzyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B14883649.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14883651.png)
![propan-2-yl (2R)-2-[[[[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]amino]propanoate](/img/structure/B14883656.png)


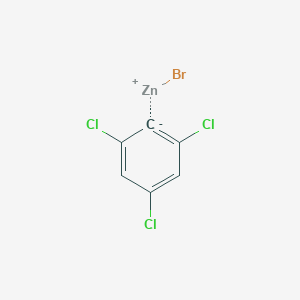
![2-(((3AR,4S,6R,6aS)-6-(6-(((1S,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-2-(propylthio)-9H-purin-9-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14883679.png)
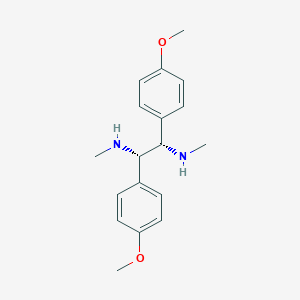
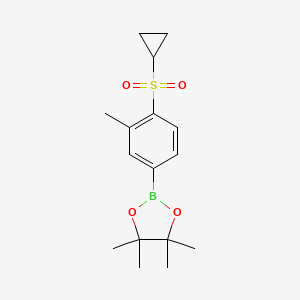
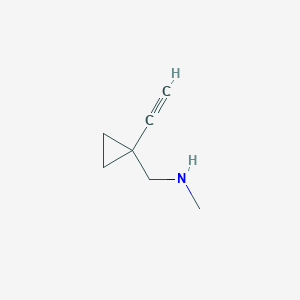
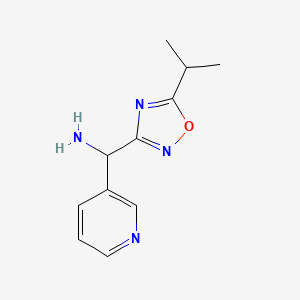
![2-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14883708.png)
